molecular formula C13H9F9O2 B13996394 2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane CAS No. 25056-12-6

2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane

Cat. No.: B13996394
CAS No.: 25056-12-6
M. Wt: 368.19 g/mol
InChI Key: LFSLGAFYWOJDGW-UHFFFAOYSA-N
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Description

2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane typically involves the reaction of hexafluoroisopropanol with appropriate epoxide precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various fluorinated derivatives.

    Reduction: Reduction reactions can yield different products depending on the reagents used.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, metal hydrides for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various fluorinated organic compounds that retain the core structure of the original molecule but with different functional groups attached.

Scientific Research Applications

2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. The pathways involved include the formation of reactive intermediates that can interact with other molecules, leading to the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with comparable reactivity.

Uniqueness

What sets 2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane apart is its unique combination of fluorine atoms and the oxirane ring, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

CAS No.

25056-12-6

Molecular Formula

C13H9F9O2

Molecular Weight

368.19 g/mol

IUPAC Name

2-[[1,1,1,3,3,3-hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane

InChI

InChI=1S/C13H9F9O2/c14-11(15,16)8-3-1-2-7(4-8)10(12(17,18)19,13(20,21)22)24-6-9-5-23-9/h1-4,9H,5-6H2

InChI Key

LFSLGAFYWOJDGW-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC(C2=CC(=CC=C2)C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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